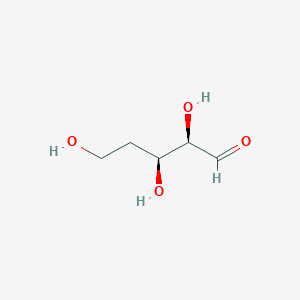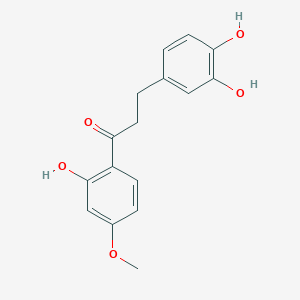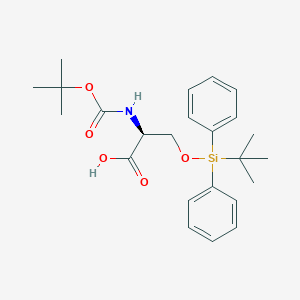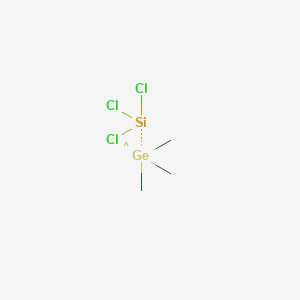
Trimethylgermyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylgermyltrichlorosilane (TMGTCS) is a chemical compound composed of three methyl groups, one germyl group, and one trichlorosilane group. This compound is of interest to scientists due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Trimethylchlorosilane and related compounds have been employed as reagents in organic synthesis, demonstrating their versatility in chemical transformations. For example, trimethylchlorosilane was used as a chlorine source for the α-chlorination of 1,3-dicarbonyl compounds, showcasing its utility in selective synthesis processes (Chong et al., 2016). Moreover, these compounds have been involved in the synthesis of organosilane and organosilylphosphine compounds, highlighting their role in the creation of complex molecules with potential applications in various industries (Schumann & Rösch, 1973).
Surface Modification and Materials Science
Trimethylchlorosilane and similar molecules have found extensive applications in the modification of surfaces to impart desired chemical and physical properties. In the realm of materials science, these compounds have been used to make ceramic membranes hydrophobic, enhancing their suitability for applications such as direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009). Additionally, the treatment of surfaces with trimethylchlorosilane has been reported to repair damage to porous silica, which is crucial for maintaining the integrity and functionality of materials in technological applications (Chang et al., 2002).
Polymer and Composite Material Enhancements
The incorporation of trimethylchlorosilane-treated nanoparticles has shown significant benefits in the electrical properties of polymer composites, suggesting its potential for improving the performance of materials used in the electrical and electronics industries (Huang et al., 2009). Such modifications can lead to materials with enhanced dielectric properties, lower dielectric loss, and improved stability, which are critical for various applications ranging from insulators to semiconductor devices.
Eigenschaften
InChI |
InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBVNPGXREWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C.[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3GeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylgermyltrichlorosilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

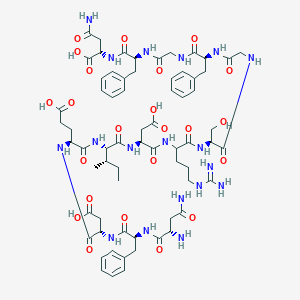
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
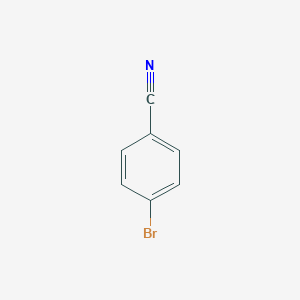
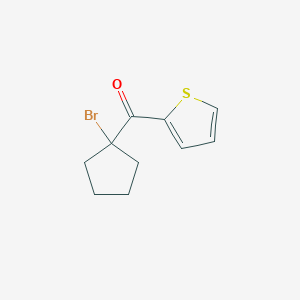
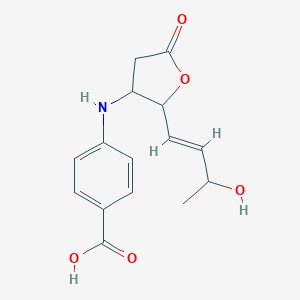
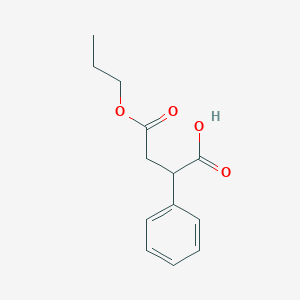
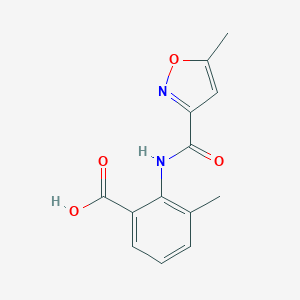
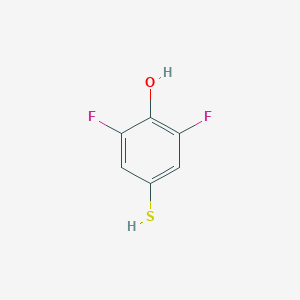
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
